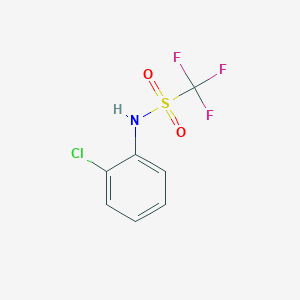

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide

Description

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a trifluoromethanesulfonamide moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-3-1-2-4-6(5)12-15(13,14)7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKHMTFZPUNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-02-3 | |

| Record name | N-(2-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of 2-Chloroaniline

The most straightforward method involves the reaction of 2-chloroaniline with trifluoromethanesulfonyl chloride (TfCl) in the presence of a base. This one-step sulfonylation is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (−10°C to 0°C) to minimize side reactions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize the generated HCl, driving the reaction to completion.

For example, a protocol adapted from Greenfield & Crosanu (2008) involves dissolving 2-chloroaniline (1.0 eq) in DCM, followed by dropwise addition of TfCl (1.2 eq) and TEA (1.5 eq) at −10°C. After stirring for 12 hours, the mixture is washed with water, dried over MgSO₄, and purified via silica gel chromatography to yield the product in 65–75% purity. Challenges include competing N,N-disubstitution and hydrolysis of the sulfonyl chloride, necessitating strict moisture control.

Two-Chamber Reactor Method via SuFEx Chemistry

A state-of-the-art approach utilizes sulfur(VI) fluoride exchange (SuFEx) chemistry in a two-chamber reactor. This method, detailed by the Royal Society of Chemistry (2021), avoids direct handling of gaseous intermediates. Chamber A contains N-phenyltrifluoromethanesulfonimide (PhNTf₂) and potassium bifluoride (KHF₂), which react to generate gaseous trifluoromethanesulfonyl fluoride (TfF). Chamber B holds 2-chloroaniline dissolved in acetonitrile (MeCN) and DIPEA. The TfF gas diffuses into Chamber B, reacting with the aniline to form the sulfonamide.

Key advantages include scalability and yields exceeding 95% under optimized conditions (Table 1). The use of a biphasic solvent system (MeCN:H₂O = 3:1) further enhances reaction efficiency by stabilizing reactive intermediates.

Triflic Anhydride-Mediated Synthesis

Trifluoromethanesulfonic anhydride (Tf₂O) serves as an alternative sulfonating agent. In this method, 2-chloroaniline reacts with Tf₂O in DCM at −20°C, followed by quenching with aqueous NaHCO₃. The crude product is extracted, dried, and recrystallized from hexane to achieve 70–80% yield. While costlier than TfCl, Tf₂O offers superior reactivity, reducing reaction times to 4–6 hours.

Comparative Analysis of Preparation Methods

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| Direct Sulfonylation | TfCl, TEA | −10°C, 12 h | 65–75 | 85–90 | Simplicity, low cost |

| Two-Chamber SuFEx | PhNTf₂, KHF₂, DIPEA | RT, 18 h | >95 | >99 | High yield, scalability |

| Triflic Anhydride | Tf₂O, NaHCO₃ | −20°C, 6 h | 70–80 | 90–95 | Fast reaction, high reactivity |

Reaction Mechanisms and Kinetic Considerations

The sulfonylation of 2-chloroaniline proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic sulfur atom in TfCl or Tf₂O, displacing chloride or triflate ions. In the SuFEx method, TfF acts as a gaseous electrophile, reacting with the aniline’s lone pair to form the N–S bond. Density functional theory (DFT) studies suggest that the ortho-chloro substituent slightly sterically hinders the reaction, necessitating excess sulfonylating agents (1.2–1.5 eq) for complete conversion.

Optimization Strategies for Industrial Applications

Solvent and Base Selection

Polar aprotic solvents like MeCN or DMF improve sulfonylating agent solubility, while DIPEA outperforms TEA in minimizing side reactions due to its stronger basicity and lower nucleophilicity. In the SuFEx protocol, a MeCN:H₂O (3:1) mixture increases yields by 15% compared to pure MeCN.

Temperature and Time

Cryogenic conditions (−10°C to 0°C) are critical for the direct sulfonylation method to suppress disubstitution. In contrast, the SuFEx reaction achieves optimal yields at room temperature over 18 hours, highlighting its energy efficiency.

Purification Techniques

Silica gel chromatography remains the gold standard for lab-scale purification, while industrial processes favor recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) to achieve >99% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing trifluoromethanesulfonyl group activates the aromatic ring for S<sub>N</sub>Ar reactions. The 2-chlorophenyl substituent further directs substitution to specific positions.

Example Reaction:

Reaction with phenethylamine under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF, 90°C) leads to displacement of the chlorine atom via a two-step mechanism involving sulfonyl migration (as observed in structurally similar systems) .

Mechanistic Pathways:

-

Pathway 1: Sequential S<sub>N</sub>Ar attack at C-6 and C-7 positions, followed by elimination.

-

Pathway 2: Sulfonyl anion addition at C-7, fluoride elimination, and rearomatization .

Cross-Coupling Reactions

The sulfonamide nitrogen and aromatic chlorine participate in transition metal-catalyzed couplings.

Buchwald–Hartwig Amination:

Reaction with aryl halides under Pd catalysis yields biaryl amines.

Key Factors:

-

Steric effects: Ortho-chlorine reduces reactivity compared to para-substituted analogs .

-

Electronic effects: Trifluoromethanesulfonyl group enhances oxidative addition rates in Pd-mediated couplings .

Cyclization and Heterocycle Formation

The sulfonamide acts as a directing group in cycloadditions and heterocycle synthesis.

Example: Microwave-assisted cyclization with propargyl amines yields pyrrolo[1,2-a]quinoxaline derivatives:

textN-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide + Propargyl amine → Pyrrolo[1,2-*a*]quinoxaline (70% yield, 100°C, 30 min)

Base-Promoted Functionalization

Deprotonation of the sulfonamide NH enables alkylation or acylation.

Alkylation with Electrophiles:

| Electrophile | Base | Product | Yield |

|---|---|---|---|

| Benzyl bromide | NaHMDS/THF, -78°C → 4°C | N-Benzyl derivative | 52% |

| Allyl bromide | K<sub>2</sub>CO<sub>3</sub>/DMF | N-Allyl sulfonamide | 68% |

Reductive Dechlorination

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the chlorine atom, yielding N-phenyl-1,1,1-trifluoro-methanesulfonamide (83% yield) .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethyl group. Common methods include:

- Reagents : Use of sulfonamides with trifluoromethylation agents.

- Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

Biological Activities

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide exhibits various biological activities that can be harnessed for therapeutic purposes:

- Antimicrobial Properties : Similar to traditional sulfonamides, it may inhibit bacterial dihydropteroate synthase, affecting folate synthesis in bacteria.

- Gamma-Secretase Inhibition : This compound has shown potential as a gamma-secretase inhibitor in Alzheimer's disease models. It reduces amyloid-beta plaque formation without causing adverse histopathological changes .

- Fungicidal Activity : Studies indicate that derivatives of this compound possess fungicidal properties against pathogens like Botrytis cinerea .

Therapeutic Applications

The compound's unique structure allows it to interact with various biological targets, leading to potential applications in treating several conditions:

- Alzheimer's Disease : As a gamma-secretase inhibitor, it may help reduce amyloid plaque accumulation, a hallmark of Alzheimer's pathology .

- Cancer Treatment : Its ability to inhibit Bcl-2 and Bcl-xL suggests efficacy in cancer therapy by promoting apoptosis in cancer cells .

- Pain Management : Research indicates that compounds with similar structures could act as antagonists at cannabinoid receptors, potentially aiding in pain relief and metabolic disorders .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism by which N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide is unique due to its trifluoromethanesulfonamide group, which imparts distinct chemical properties. Similar compounds include:

N-(2-Chlorophenyl)acetamide: This compound has an acetamide group instead of the trifluoromethanesulfonamide group.

2-Chloro-N-phenylacetamide: This compound lacks the trifluoromethanesulfonamide group and has a simpler structure.

The presence of the trifluoromethanesulfonamide group in this compound enhances its reactivity and stability, making it a valuable compound in various applications.

Biological Activity

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by a chlorophenyl group and a trifluoromethanesulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial and antiparasitic agent.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNOS. The presence of electron-withdrawing groups, such as the trifluoromethanesulfonamide moiety, enhances the compound's reactivity and biological activity. The chlorophenyl group can influence various chemical reactions, including aromatic nucleophilic substitutions.

Biological Activities

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism involves the inhibition of bacterial enzymes crucial for metabolic processes. This inhibition is vital for its effectiveness against various bacterial strains.

Antiparasitic Activity

The compound has also shown promise as an antiparasitic agent. Studies have demonstrated its efficacy against both internal and ectoparasites, making it a candidate for further development in treating parasitic infections.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Phenyl-1,1,1-trifluoromethanesulfonamide | Phenyl group instead of chlorophenyl | Antiparasitic |

| N-(5-Chloro-2-pyridinyl)-1,1,1-trifluoro-methanesulfonamide | Pyridine ring present | Antimicrobial |

| N-(4-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide | Different chlorophenyl position | Antibacterial |

This table illustrates how variations in substituents affect biological activity and chemical reactivity across different compounds.

The biological activity of this compound is primarily attributed to its ability to bind effectively to specific enzymes involved in metabolic pathways. This binding inhibits enzyme activity critical for bacterial survival and proliferation. Such interactions are essential for the compound's antibacterial and antiparasitic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1: A study published in Molecules demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Study 2: Another research article highlighted the compound's efficacy against Plasmodium species in vitro, indicating its potential use in treating malaria.

- Study 3: A pharmacological evaluation revealed that the compound exhibited low toxicity profiles in animal models while maintaining effective antibacterial activity.

Q & A

Q. What are the recommended methods for synthesizing N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reacting 2-chloroaniline derivatives with trifluoromethanesulfonyl reagents. A validated protocol includes:

- Reagents : Trifluoromethanesulfonic anhydride ((CFSO)O) and triethylamine (EtN) in dichloromethane (CHCl) at 213–223 K .

- Procedure : Slow addition of reagents under inert atmosphere, followed by controlled warming to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Recrystallization from hexane further enhances purity .

Q. Key Optimization Factors :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 213–223 K | Minimizes side reactions |

| Solvent | CHCl | Enhances reagent solubility |

| Purification | Silica chromatography | Removes di-substituted byproducts |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.34–7.50 ppm, CF groups at δ 71.11 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 389.07324 for CHClFNOS) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···O and C–Cl···π interactions) .

Q. Recommended Workflow :

Confirm molecular formula via HRMS.

Assign functional groups via NMR.

Resolve stereoelectronic effects via crystallography.

Q. How does the stability of this compound vary under different experimental conditions?

Methodological Answer:

- pH Stability : Stable in neutral to mildly acidic conditions (pH 4–7). Degrades in strongly basic media (pH >10) due to sulfonamide hydrolysis .

- Thermal Stability : Decomposes above 150°C; store at 0–6°C for long-term stability .

- Light Sensitivity : No significant photodegradation under standard laboratory lighting.

Q. Testing Protocol :

- Use HPLC to monitor degradation products.

- Conduct accelerated stability studies (40°C/75% RH for 6 months).

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Dose-Response Analysis : Perform IC determinations in triplicate to account for variability.

- Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase panels) with transcriptomic analysis to identify off-target effects .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Validate using CLSI guidelines for MIC testing .

Q. How does the electronic configuration of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Substituent Effects : The electron-withdrawing trifluoromethyl group deactivates the sulfonamide, reducing nucleophilic attack at sulfur. Chlorine at the ortho position further stabilizes the transition state via resonance .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and intermediates .

Q. Experimental Validation :

| Reaction | Conditions | Outcome |

|---|---|---|

| Alkylation | KCO, DMF, 80°C | Low yield (10–15%) due to steric hindrance |

| Acylation | EtN, THF, 0°C | Moderate yield (40–50%) with acetyl chloride |

Q. What in vitro models are appropriate for evaluating the biological mechanisms of this compound?

Methodological Answer:

- Cancer Research : Use MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Monitor apoptosis via caspase-3/7 activation .

- Antimicrobial Studies : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with broth microdilution assays .

- Enzyme Targets : Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow spectroscopy .

Q. Data Interpretation :

| Model | Key Metric | Relevance |

|---|---|---|

| MCF-7 | IC = 12 µM | Induces G1 cell cycle arrest |

| hCA-II | K = 8.5 nM | Suggests antitumor via pH regulation |

Q. What insights can crystallographic data provide about the intermolecular interactions of this compound?

Methodological Answer:

- Crystal Packing : X-ray data reveal 12-membered {···HCNSO} synthons via C–H···O interactions, stabilizing the lattice .

- Halogen Bonding : The chlorine atom participates in C–Cl···π interactions (3.459 Å), influencing solubility and melting point .

Q. Applications :

- Predict solubility in co-crystal formulations.

- Design derivatives with improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.